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molecular formula C11H11BrO4 B8423292 Benzyl methyl bromomalonate

Benzyl methyl bromomalonate

Cat. No. B8423292
M. Wt: 287.11 g/mol
InChI Key: JETKTABKRJTACF-UHFFFAOYSA-N
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Patent
US05273975

Procedure details

Bromine (17.6 g, 0.11 mol) was added to a stirred solution of benzyl methyl malonate (20.8 g, 0.10 mol) in carbon tetrachloride. After 30 minutes the solvent was removed under reduced pressure to give 28 g of product (85% pure by gc, containing 7% benzyl methyl malonate) which was used without further purification.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(=[O:9])[CH2:4][C:5]([O:7][CH3:8])=[O:6]>C(Cl)(Cl)(Cl)Cl>[Br:1][CH:4]([C:5]([O:7][CH3:8])=[O:6])[C:3]([O:10][CH2:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)=[O:9]

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
BrBr
Name
Quantity
20.8 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 30 minutes the solvent was removed under reduced pressure
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)OCC1=CC=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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